![molecular formula C7H16S B1617881 6-Methyl-3-thiaheptane CAS No. 66481-77-4](/img/structure/B1617881.png)
6-Methyl-3-thiaheptane
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Metal-Induced Synthesis : A study by Tandon and Lucas (2008) describes the reaction of 4-thiaheptane-2,6-dione with nickel(II) perchlorate, leading to a novel tricyclic system involving 6-methyl-3-thiaheptane. This demonstrates its role in facilitating metal-induced carbon-carbon bond formation in heterocyclic chemistry (Tandon & Lucas, 2008).
Cobalt Complex Synthesis : Sharrad et al. (2004) synthesized a cobalt(III) complex using a pentadentate ligand derived from 4-thiaheptane, highlighting the chemical versatility of 6-methyl-3-thiaheptane in creating complex metal-ligand structures (Sharrad et al., 2004).
Thermodynamic Properties
Thermodynamic Analysis : Research by McCullough et al. (1961) on the thermodynamic properties of linear thiaalkanes, including 4-thiaheptane, provides insights into the basic physical properties that are fundamental for various scientific applications (McCullough et al., 1961).
Protonation and Complexation Studies : Herman and Goeminne (1977) conducted a study on the protonation properties of 1,7-diaza-4-thiaheptane, a related compound, which is essential for understanding the chemical behavior of 6-methyl-3-thiaheptane in aqueous solutions (Herman & Goeminne, 1977).
Chemical Synthesis and Molecular Structure
Heterocyclic Chemistry : Tandon and Larkworthy (1985) discuss the synthesis of a novel heterocycle derived from 4-thiaheptane-2,6-dione, demonstrating the compound's utility in creating diverse and complex molecular structures (Tandon & Larkworthy, 1985).
- -thiaheptane, highlighting the importance of 6-methyl-3-thiaheptane in coordination chemistry and its ability to form stable metal complexes (Herman et al., 1979).
- Synthesis of Thiacyclophanes : Giesbrecht et al. (1992) described the synthesis of thiacyclophanes using 4-thiaheptane-1,7-dithiol, indicating the role of 6-methyl-3-thiaheptane derivatives in the creation of cyclophane structures with potential applications in molecular engineering and design (Giesbrecht et al., 1992).
Application in Organic Chemistry
Organic Synthesis : Bailey and Longstaff (2001) investigated the behavior of methyl-substituted 6-heptenyl radicals, which could be relevant for understanding reactions involving 6-methyl-3-thiaheptane in organic synthesis (Bailey & Longstaff, 2001).
Thiomethylation Studies : Ulendeyeva et al. (1996) studied the thiomethylation of butanone, providing insights into reactions that could involve 6-methyl-3-thiaheptane or its derivatives in the synthesis of complex sulphides (Ulendeyeva et al., 1996).
Biomedical Research
- Biodegradable Polyesters : Fuoco et al. (2016) explored the synthesis of aliphatic polyesters with thiol pendant groups, an area where 6-methyl-3-thiaheptane derivatives could potentially play a role in creating functional biomaterials (Fuoco et al., 2016).
properties
IUPAC Name |
1-ethylsulfanyl-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-4-8-6-5-7(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKOQHSTPVLJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335503 | |
Record name | 6-methyl-3-thiaheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-thiaheptane | |
CAS RN |
66481-77-4 | |
Record name | 6-methyl-3-thiaheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.